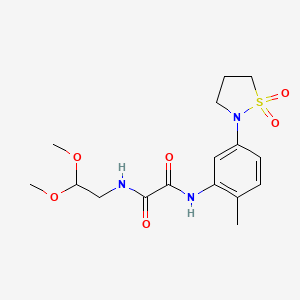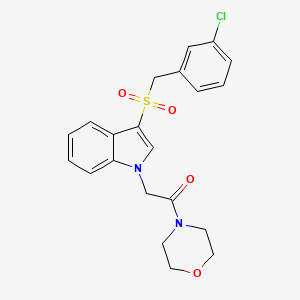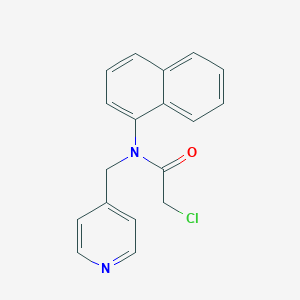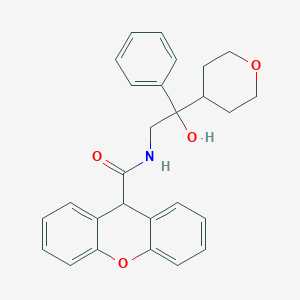
1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a useful research compound. Its molecular formula is C12H17ClN4O3 and its molecular weight is 300.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Anion Interactions
1,3-bis(4-nitrophenyl)urea interacts with various anions through hydrogen bonding, forming complexes of varying stability. This interaction is notably pronounced with fluoride ions, where it induces urea deprotonation through a hydrogen-bonding interaction, highlighting its potential in studying hydrogen bonding mechanisms and anion interactions (Boiocchi et al., 2004).
Gelation Properties and Rheology
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels with acids, demonstrating the influence of anions on the gel's morphology and rheology. This property allows for the tuning of the gel's physical characteristics, useful in material science for creating tailored gel materials (Lloyd & Steed, 2011).
Corrosion Inhibition
Mannich bases derived from 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea have been studied as corrosion inhibitors on mild steel surfaces in acidic conditions. These studies explore the relationship between molecular structure and inhibition efficiency, providing insights for developing new corrosion-resistant materials (Jeeva et al., 2015).
Synthesis of Nitrosoureas
Research into the synthesis of various nitrosoureas, including those with piperidino groups, contributes to the development of potential chemotherapeutic agents. These studies examine the chemotherapeutic activity against certain leukemias, contributing to the ongoing search for effective cancer treatments (Zeller et al., 1979).
Soluble Epoxide Hydrolase Inhibition
1,3-Disubstituted ureas with a piperidyl moiety have been investigated as inhibitors of human and murine soluble epoxide hydrolase, a target for reducing inflammatory pain. These studies provide valuable information for developing new analgesic drugs (Rose et al., 2010).
Crystal Engineering for Nonlinear Optics
The complexation of certain urea derivatives has been explored for designing noncentrosymmetric structures for nonlinear optical applications. This research contributes to the field of materials science, particularly in developing materials for optical technologies (Muthuraman et al., 2001).
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3.ClH/c17-12(15-10-5-7-13-8-6-10)14-9-1-3-11(4-2-9)16(18)19;/h1-4,10,13H,5-8H2,(H2,14,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDDHLYYXKHBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715994.png)
![N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2715998.png)

![N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2716001.png)
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzenecarbonitrile](/img/structure/B2716003.png)




![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2716010.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2716014.png)
![(Z)-1-benzyl-3-(((4-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2716015.png)
![2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2716016.png)
